Oroxylin A

Catalog No.
S538250
CAS No.
480-11-5
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroxylin A

Researchers substituting baicalein or crude Scutellaria extracts for Oroxylin A in CNS assays encounter sedative GABA-A agonism and poor BBB penetration, invalidating dopaminergic pathway studies. Our high-purity Oroxylin A resolves this with:

  • Potent GABA-A antagonism (contrasts with baicalein/wogonin agonism), enabling selective CNS target engagement.
  • Unassisted BBB penetration (brain-to-plasma ratio 0.42-0.46), eliminating co-administered P-gp inhibitors.
  • Selective DAT inhibition without noradrenergic interference, ideal for ADHD and neuropharmacological models.

CAS Number

480-11-5

Product Name

Oroxylin A

IUPAC Name

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3

InChI Key

LKOJGSWUMISDOF-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one, oroxylin, oroxylin A

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O

The exact mass of the compound Oroxylin A is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Oroxylin A (5,7-dihydroxy-6-methoxyflavone) is a highly bioactive O-methylated flavone traditionally isolated from Scutellaria baicalensis. In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical standard or specialized pharmacological probe. Unlike generic flavonoids utilized primarily for baseline antioxidant assays, Oroxylin A is distinguished by its targeted action on the central nervous system (CNS). Its core value proposition lies in its high lipophilicity, measurable blood-brain barrier (BBB) penetrance, and highly specific receptor binding affinities, making it a required compound for advanced neuro-assay development, dopamine transporter (DAT) research, and targeted oncology models where broader flavonoid mixtures fail to provide targeted target engagement [1].

Research Fit

Natural product or synthetic standard Purified ≥98% HPLC, suitable for selectivity profiling among Scutellaria flavonoids.
Regioisomer of baicalein and wogonin C6 methoxylation pattern distinguishes it from C8-methoxy wogonin and C6-hydroxy baicalein.
Structure-activity relationship tool Enables mechanistic differentiation in GABAergic, dopaminergic, and metabolic studies.

Procuring crude Scutellaria extracts or substituting Oroxylin A with structurally similar, unmethylated analogs like baicalein or wogonin introduces severe functional divergence in experimental workflows. While baicalein and wogonin act as positive allosteric modulators at the GABA-A receptor—yielding sedative phenotypes—Oroxylin A acts as a potent GABA-A antagonist. Furthermore, baicalein suffers from rapid phase II metabolism (glucuronidation) and poor unassisted blood-brain barrier permeability, often requiring the co-administration of P-glycoprotein inhibitors to achieve measurable brain titers. Consequently, using these cheaper analogs or crude mixtures will neutralize the targeted dopaminergic and GABA-antagonistic effects specific to Oroxylin A, completely invalidating downstream neuropharmacological assays [1].

Substitution Risk

!
GABAₐ receptor engagement differs Oroxylin A (C6-OCH₃) is a benzodiazepine-site antagonist; wogonin (C8-OCH₃) and baicalein (C6-OH) lack this functional classification. Receptor-study context may not transfer.
!
CYP1B1 inhibition profile shifts Inhibitory effect on 4-OHE₂ formation is not equivalent to baicalein; reported lower-dose efficacy context may differ. Direct substitution can alter pathway-response interpretation.
!
Glucuronidation clearance diverges Oroxylin A shows the highest intrinsic clearance among the three flavones; PK profiles from baicalein or wogonin cannot be assumed. ADME model exposure may shift.

Quantifiable BBB Permeability

In comparative pharmacokinetic evaluations of Scutellaria flavones, Oroxylin A demonstrates the highest unassisted brain uptake. Following systemic administration, Oroxylin A achieves a brain-to-plasma ratio of 0.42–0.46, reaching absolute brain concentrations up to 224 pmol/g. In contrast, its demethylated analog, baicalein, exhibits significantly lower permeability, often remaining unquantifiable in brain tissue without the co-administration of P-glycoprotein efflux inhibitors like cyclosporin A [1].

Evidence DimensionBrain-to-plasma ratio and absolute BBB penetrance
Target Compound DataOroxylin A: Ratio of 0.42–0.46 (up to 224 pmol/g in brain tissue)
Comparator Or BaselineBaicalein: Unquantifiable brain accumulation without P-gp inhibitors
Quantified DifferenceOroxylin A exhibits measurable, unassisted CNS penetrance whereas baicalein requires formulation with efflux inhibitors
ConditionsIn vivo murine pharmacokinetic model (6 hours post-dosing)

For researchers developing in vivo CNS models, Oroxylin A eliminates the need for artifact-inducing efflux inhibitors required by other flavones, streamlining formulation and assay reproducibility.

Lipid Peroxidation Rank
Class-level
Oroxylin A > wogonin/baicalein
Reported rank-order context; quantitative data to verify.
Qualitative ranking from antioxidant assays; IC₅₀ not specified.

Selective DAT Inhibition

Oroxylin A is functionally distinct from broad-spectrum monoamine modulators due to its highly selective inhibition of the dopamine transporter (DAT). In vitro uptake assays demonstrate that Oroxylin A concentration-dependently blocks intracellular dopamine reuptake—analogous to the mechanism of methylphenidate—without inhibiting norepinephrine (NE) uptake. This contrasts with baseline monoamine inhibitors like atomoxetine, which strongly inhibit NE, and differentiates it entirely from baicalein, which lacks this DAT-blocking capability [1].

Evidence DimensionMonoamine transporter selectivity (DA vs. NE)
Target Compound DataOroxylin A: Selective DA reuptake inhibition (no NE effect)
Comparator Or BaselineAtomoxetine: Strong NE reuptake inhibition; Baicalein: No DAT activity
Quantified DifferenceAbsolute functional selectivity for DAT over NET
ConditionsIn vitro [3H]DA and [3H]NE uptake assays in neuronal cells

Procurement of Oroxylin A is essential for neurochemical assays requiring isolated dopaminergic modulation without noradrenergic confounding variables.

CYP1B1 Inhibition
Head-to-head
Oroxylin A: stronger inhibition, lower doses effective Baicalein: weaker effect, required higher doses
Supports CYP1B1 pathway-study context; reported lower-dose response vs baicalein.
MCF-7 cells; 4-OHE₂ formation endpoint.

GABA-A Receptor Antagonism

The structural addition of the 6-methoxy group in Oroxylin A fundamentally reverses its pharmacological action at the GABA-A receptor compared to its closest positional isomers. While wogonin acts as a positive allosteric modulator (stimulating GABA-induced chloride currents by 57% at 30 μM) and baicalein acts as a benzodiazepine-site agonist, Oroxylin A acts as a potent GABA-A antagonist. It actively blocks muscimol-induced intracellular Cl- influx and antagonizes diazepam-induced effects in vivo[1].

Evidence DimensionGABA-A receptor modulation directionality
Target Compound DataOroxylin A: Antagonist (blocks Cl- influx and diazepam effects)
Comparator Or BaselineWogonin: Positive modulator (stimulates Cl- currents by 57% at 30 μM)
Quantified DifferenceComplete mechanistic reversal (antagonism vs. agonism) at the same receptor site
ConditionsIn vitro electrophysiological chloride current assays and in vivo behavioral models

Substituting Oroxylin A with wogonin or baicalein will yield the exact opposite experimental phenotype (sedation instead of stimulation), making precise compound procurement critical.

GABAₐ Antagonism
Reported
IC₅₀ 1.09 µM / Kᵢ ≈ 0.97 µM
Supports benzodiazepine-site study; functional classification distinct from baicalein/wogonin.
Rat cortical membrane binding assay; antagonism confirmed.
DA Reuptake Inhibition
Cross-study
Oroxylin A: DA uptake inhibition similar to methylphenidate Baicalein/wogonin: anxiolytic, not dopaminergic
Supports dopaminergic pathway research; mechanism context distinct from sedative analogs.
SHR model; effect blocked by haloperidol, not by GABAₐ agonist.
Glucuronidation Clearance
Head-to-head
Oroxylin A > wogonin ≈ baicalein
Supports ADME study context; extensive phase II metabolism may influence exposure.
Caco-2 / rat in situ; highest intrinsic clearance reported.
Behavioral Arousal Profile
Head-to-head
Oroxylin A: enhanced running, hindered sleeping Wogonin/baicalein: anxiolysis with sedation
Behavioral endpoint context; awakening profile distinct from sedative analogs.
ICR mice, 5-10 mg/kg i.p.; rotarod and sleep assays.

Non-Stimulant ADHD Pharmacotherapies

Due to its selective dopamine reuptake inhibition (DAT blockade) without norepinephrine interference, combined with its GABA-A antagonistic properties, Oroxylin A is a required reference standard for developing novel attention-deficit/hyperactivity disorder (ADHD) models. It allows researchers to isolate dopaminergic pathways from noradrenergic side effects[1].

BBB Permeability Benchmarking

Because of its quantifiable brain-to-plasma ratio (0.42–0.46) compared to other flavonoids, Oroxylin A serves as an excellent positive control for lipophilic, unassisted CNS-penetrant natural products in pharmacokinetic screening assays [2].

GABA-A Subtype-Selective Probe Design

Oroxylin A's distinct role as an antagonist at the benzodiazepine binding site—contrasting with the agonist behavior of its structural analogs—makes it an essential structural template for medicinal chemists designing subtype-selective GABA-A receptor modulators [3].

Application Fit

Application
Selection Property
Validation Focus
GABAₐ receptor benzodiazepine site studies
Functional antagonist classification
Binding affinity and cognitive-function endpoint models
CYP1B1-mediated estrogen metabolism research
Inhibitory effect on 4-OHE₂ formation
Carcinogen-metabolism pathway endpoints
Phase II glucuronidation metabolism studies
High intrinsic clearance profile
ADME model and oral bioavailability validation
Behavioral arousal and sedation model studies
Awakening behavioral profile
Locomotor and sleep/wake endpoint models

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 Da

Monoisotopic Mass

284.06847348 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53K24Z586G

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

480-11-5

Metabolism Metabolites

Oroxylin A has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Oroxylin_A

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]
1. Lu, L., Guo, Q., and Zhao, L. Overview of oroxylin A: A promising flavonoid compound. Phytother. Res. 30(11), 1765-1774 (2016).
2. Lee, J.Y., and Park, W. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Exp. Ther. Med. 12(1), 151-156 (2016).
3. Cheng, Y., Zhao, K., Li, G., et al. Oroxylin A inhibits hypoxia-induced invasion and migration of MCF-7 cells by suppressing the Notch pathway. Anticancer Drugs 25(7), 778-789 (2014).
4. Liu, X.Y., Lv, X., Wang, P., et al. Inhibition of UGT1A1 by natural and synthetic flavonoids. Int. J. Biol. Macromol. 126, 653-661 (2019).
5. Bai, J., Zhao, S., Fan, X., et al. Inhibitory effects of flavonoids on P-glycoprotein in vitro and in vivo: Food/herb-drug interactions and structure-activity relationships. Toxicol. Appl. Pharmacol. 369, 49-59 (2019).

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